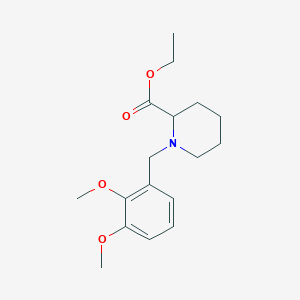
ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate, also known as J147, is a synthetic compound that has shown potential as a treatment for Alzheimer's disease. It was first synthesized by scientists at the Salk Institute for Biological Studies in La Jolla, California, and has since been the subject of numerous studies investigating its potential therapeutic benefits.
作用機序
The exact mechanism of action of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate is not fully understood, but it is thought to work by targeting multiple pathways involved in neurodegeneration. It has been shown to increase the production of ATP, a molecule that provides energy to cells, and to increase the expression of genes involved in synaptic function and plasticity. It has also been shown to reduce inflammation and oxidative stress, both of which are thought to contribute to neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase mitochondrial function, reduce oxidative stress, and improve synaptic function. It has also been shown to reduce inflammation and amyloid beta levels in the brain.
実験室実験の利点と制限
One advantage of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate is that it has shown promising results in animal models of Alzheimer's disease, suggesting that it could potentially be used as a treatment for this condition. However, one limitation is that more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
将来の方向性
There are a number of potential future directions for research on ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate. One area of interest is investigating its potential use in treating other neurodegenerative disorders, such as Parkinson's disease. Another area of interest is investigating its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in humans.
合成法
The synthesis of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate involves a series of chemical reactions, starting with the reaction of 2,3-dimethyl-4-methoxybenzaldehyde with methylamine to form the corresponding imine. This is followed by a reaction with ethyl acetoacetate to produce the desired piperidinecarboxylate ester. The final step involves a cyclization reaction to form the this compound molecule.
科学的研究の応用
Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate has been the subject of numerous scientific studies investigating its potential therapeutic benefits, particularly in the treatment of Alzheimer's disease. One study found that this compound improved memory and cognitive function in aged mice, and another study found that it reduced amyloid beta levels in the brains of Alzheimer's disease model mice. Other studies have suggested that this compound may have neuroprotective effects and could potentially be used to treat other neurodegenerative disorders.
特性
IUPAC Name |
ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-5-22-18(20)16-7-6-10-19(12-16)11-15-8-9-17(21-4)14(3)13(15)2/h8-9,16H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZRUJSGDUTFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)


![1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)

![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)
![2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4928057.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4928058.png)
![[4-anilino-2-(4-bromophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4928071.png)
![3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4928079.png)